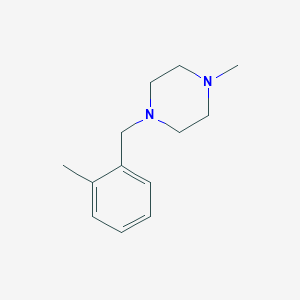
4-methyl-3-quinolin-6-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-quinolin-6-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methyl-3-quinolin-6-ylbenzamide involves its interaction with specific proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase, which are involved in various signaling pathways. It has also been found to interact with specific proteins such as tubulin, which is involved in cell division, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-3-quinolin-6-ylbenzamide has various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit specific enzymes and proteins involved in various signaling pathways. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-3-quinolin-6-ylbenzamide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against various types of cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its toxicity. Studies have shown that high doses of this compound can be toxic to normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research on 4-methyl-3-quinolin-6-ylbenzamide. One of the directions is to explore its potential as a cancer treatment. Studies have shown that this compound has potent anti-cancer properties, and further research is needed to determine its efficacy and safety in clinical settings. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been found to have anti-inflammatory properties, and further research is needed to determine its potential in treating inflammatory diseases. Additionally, future research can focus on developing new synthesis methods for this compound and exploring its potential applications in other fields such as drug discovery and material science.
Conclusion
In conclusion, 4-methyl-3-quinolin-6-ylbenzamide is a quinoline derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects. Its potent anti-cancer properties make it a promising candidate for cancer treatment, and further research is needed to determine its efficacy and safety in clinical settings. Additionally, its potential as an anti-inflammatory agent and its applications in other fields such as drug discovery and material science make it a compound worth exploring further.
Méthodes De Synthèse
4-methyl-3-quinolin-6-ylbenzamide can be synthesized using different methods. One of the most common methods involves the condensation of 4-methylquinoline-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-3-quinolin-6-ylbenzoic acid, which can be converted to 4-methyl-3-quinolin-6-ylbenzamide by reacting it with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
4-methyl-3-quinolin-6-ylbenzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propriétés
IUPAC Name |
4-methyl-3-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-11-4-5-14(17(18)20)10-15(11)12-6-7-16-13(9-12)3-2-8-19-16/h2-10H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSYHGMSYKWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)

